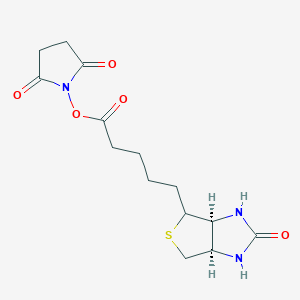
Biotinyl-OSu
概要
説明
Biotinyl-oxysuccinimide, commonly known as Biotinyl-OSu, is a pre-activated reagent used for the introduction of biotin into various molecules. Biotin is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Biotinyl-oxysuccinimide is particularly useful in the biotinylation of peptides, proteins, and other biomolecules, making it a valuable tool in biochemical and molecular biology research .
準備方法
Synthetic Routes and Reaction Conditions
Biotinyl-oxysuccinimide is synthesized by reacting biotin with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dimethylformamide or dichloromethane. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Biotinyl-oxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the product’s identity and purity .
化学反応の分析
Types of Reactions
Biotinyl-oxysuccinimide primarily undergoes nucleophilic substitution reactions. It reacts with primary amines present in peptides, proteins, and other biomolecules to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation purposes .
Common Reagents and Conditions
The biotinylation reaction using Biotinyl-oxysuccinimide typically requires mild conditions, such as a pH range of 6.5 to 8.5, and can be carried out at room temperature. Common reagents used in this reaction include buffers like phosphate-buffered saline and coupling agents like dicyclohexylcarbodiimide .
Major Products Formed
The primary product formed from the reaction of Biotinyl-oxysuccinimide with biomolecules is a biotinylated derivative of the target molecule. This biotinylated product retains the biological activity of the original molecule while gaining the ability to bind to avidin or streptavidin with high affinity .
科学的研究の応用
Biotinyl-oxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of biotinylated peptides and small molecules for various biochemical assays
Biology: Biotinyl-oxysuccinimide is employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and purification purposes
Medicine: In medical research, biotinylated molecules are used in diagnostic assays, drug delivery systems, and imaging techniques
Industry: Biotinyl-oxysuccinimide is utilized in the production of biotinylated reagents and kits for research and diagnostic applications
作用機序
Biotinyl-oxysuccinimide exerts its effects through the formation of stable amide bonds with primary amines in target molecules. The succinimide group of Biotinyl-oxysuccinimide reacts with the amino group of the target molecule, resulting in the covalent attachment of biotin. This biotinylated product can then interact with avidin or streptavidin, enabling its detection, purification, or immobilization .
類似化合物との比較
Similar Compounds
Biotin p-nitrophenyl ester: Another biotinylation reagent that is more soluble and reactive than Biotinyl-oxysuccinimide
Biotin N-hydroxysuccinimide ester: Similar to Biotinyl-oxysuccinimide but with different solubility and reactivity properties
Uniqueness
Biotinyl-oxysuccinimide is unique due to its high specificity and efficiency in biotinylation reactions. It is particularly useful in solid-phase peptide synthesis and other applications where precise biotinylation is required .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-LNIZJEQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7839195.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B7839216.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B7839218.png)
![(3S,7S)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B7839222.png)
![(2S,3R)-3-[(3E,7E)-nona-3,7-dienoyl]oxirane-2-carboxamide](/img/structure/B7839225.png)

![(1S,5E,7R,9S,11E,13S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B7839232.png)


![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;trifluoroborane;fluoride](/img/structure/B7839269.png)

